PEG4 Linker Length Enables Optimal PROTAC Ternary Complex Formation
The m-PEG4-CH2-methyl ester linker provides a 12-atom spacing between conjugation points. This length aligns with the empirically determined optimal range for PROTAC linker length (12–20 atoms) [1]. In a direct comparison using a related PROTAC (Ibrutinib-based PROTAC 2 vs. PROTAC 3), the PEG4-containing construct achieved a DC50 of 200 nM in THP-1 cells for BTK degradation, whereas constructs with shorter or longer linkers exhibited reduced or undetectable degradation activity .
| Evidence Dimension | PROTAC Degradation Potency (DC50) |
|---|---|
| Target Compound Data | PEG4-containing PROTAC (Ibrutinib-based PROTAC 3): DC50 = 200 nM |
| Comparator Or Baseline | Shorter/Longer PEG linkers: Reduced or no degradation |
| Quantified Difference | PEG4 linker confers 200 nM DC50; comparator linkers show diminished potency |
| Conditions | THP-1 cell line, BTK degradation assay |
Why This Matters
A linker length that falls outside the optimal range can severely impair or abolish target degradation, making PEG4 a critical parameter for successful PROTAC development.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Article, 2025. View Source
